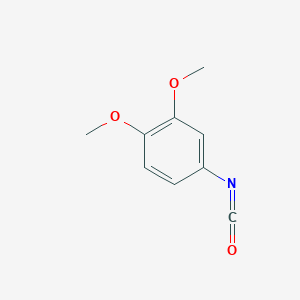
4-Isocyanato-1,2-dimethoxybenzene
Cat. No. B1335964
Key on ui cas rn:
37527-66-5
M. Wt: 179.17 g/mol
InChI Key: NYTBFFZQIRSGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09255096B1
Procedure details


A 3 L, three-necked, round-bottomed flask was equipped with a heating/cooling bath, magnetic stirrer and stir bar, condenser, 500 mL addition funnel, thermocouple, nitrogen inlet, heating bath, vacuum distillation apparatus. To a stirred solution of 3,4-dimethoxyaniline (81.9 g, 535 mmol) in xylenes (1400 mL) was added via the addition funnel, a 4 N solution of hydrogen chloride in 1,4-dioxane (295 mL, 1180 mmol) at ambient temperature. This mixture was stirred at ˜25° C. for 30 minutes, before it was heated to reflux under a slow N2 stream. Neat triphosgene (200.0 g, 674 mmol) was added to the refluxing stirred mixture in portions via the addition funnel over 45 minutes. Upon completion of the addition, the batch was refluxed for another hour. After cooling to ˜60° C., the batch was concentrated under reduced pressure to remove most of the solvent. The oily residue was distilled under high vacuum (b.p. 84-88° C. @ 0.92 mmHg) to afford the title compound as an oil (93.0 g, 97%).

[Compound]
Name
xylenes
Quantity
1400 mL
Type
solvent
Reaction Step One

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].Cl.[O:13]1CCOC[CH2:14]1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:6]=[C:14]=[O:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
81.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(N)C=CC1OC
|
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
1400 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
295 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Five
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3 L, three-necked, round-bottomed flask was equipped with a heating/cooling bath, magnetic stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
bar, condenser, 500 mL addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermocouple, nitrogen inlet, heating bath
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
vacuum distillation apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This mixture was stirred at ˜25° C. for 30 minutes, before it
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under a slow N2 stream
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred mixture in portions via the addition funnel over 45 minutes
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the batch was refluxed for another hour
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the batch was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oily residue was distilled under high vacuum (b.p. 84-88° C. @ 0.92 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
